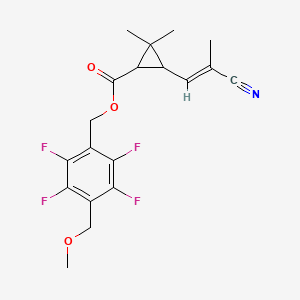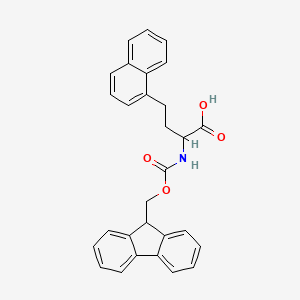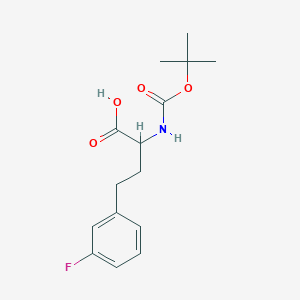
Cyclopropanecarboxylic acid, 3-((1E)-2-cyano-1-propen-1-YL)-2,2-dimethyl-, (2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Momfluorothrin is a novel pyrethroid insecticide discovered by Sumitomo Chemical Co., Ltd. It exhibits exceptional knockdown activity against pests such as house flies (Musca domestica) and German cockroaches (Blattella germanica), making it a highly effective agent in aerosol formulations . The compound is known for its rapid immobilization effect, which is significantly higher than that of other pyrethroids like Tetramethrin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Momfluorothrin is synthesized by modifying the acid moiety of [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-chrysanthemate (dimefluthrin). The modification involves converting one of the methyl groups in the isobutenyl group to a cyano group . The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired chemical structure.
Industrial Production Methods
The industrial production of Momfluorothrin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, adhering to industrial safety standards .
Analyse Chemischer Reaktionen
Types of Reactions
Momfluorothrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure, affecting its efficacy.
Substitution: Substitution reactions, particularly involving the cyano group, can lead to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Momfluorothrin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying pyrethroid insecticides and their chemical properties.
Biology: Investigated for its effects on various insect species and its potential as a pest control agent.
Medicine: Explored for its potential use in developing new insecticides with improved safety profiles.
Wirkmechanismus
Momfluorothrin exerts its effects by targeting the nervous system of insects. It acts on sodium channels, causing prolonged depolarization and leading to paralysis and death of the insect. The molecular targets include specific sodium channel proteins, and the pathways involved are primarily related to the disruption of normal nerve function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethrin: Another pyrethroid insecticide, but with lower knockdown activity compared to Momfluorothrin.
Dimefluthrin: A precursor to Momfluorothrin, with modifications leading to the development of the latter.
Metofluthrin: A structurally similar compound known for its high efficacy in pest control.
Uniqueness of Momfluorothrin
Momfluorothrin stands out due to its exceptionally high knockdown activity and rapid immobilization effect. Its unique chemical structure, involving the cyano group modification, contributes to its superior performance compared to other pyrethroids .
Eigenschaften
Molekularformel |
C19H19F4NO3 |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-[(E)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H19F4NO3/c1-9(6-24)5-12-13(19(12,2)3)18(25)27-8-11-16(22)14(20)10(7-26-4)15(21)17(11)23/h5,12-13H,7-8H2,1-4H3/b9-5+ |
InChI-Schlüssel |
DPJITPZADZSLBP-WEVVVXLNSA-N |
Isomerische SMILES |
C/C(=C\C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C#N |
Kanonische SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-[4-(dimethylamino)-5-hydroxy-6-[[(14Z)-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-7-propanoyloxy-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12304639.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxy-3-methoxybenzoate](/img/structure/B12304641.png)

![2-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B12304662.png)

![[4-[[4-amino-2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12304666.png)

![Bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-(2-methylpropyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate](/img/structure/B12304680.png)


![3-benzhydryl-6-(4-methoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12304714.png)
![Methyl (2S)-2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}amino)-3-methylbutanoate](/img/structure/B12304723.png)
![4-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B12304727.png)
![(2S)-2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-YL]formamido}propanoic acid](/img/structure/B12304732.png)
